molecular formula C11H14ClF2NO2 B126735 ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE CAS No. 149193-87-3

ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE

Cat. No.: B126735
CAS No.: 149193-87-3
M. Wt: 265.68 g/mol
InChI Key: VCTXBSLVZOEOIP-UHFFFAOYSA-N
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Description

Ethyl-3-amino-3-(3,5-difluorophenyl)-propionate hydrochloride is a chiral amine hydrochloride salt featuring a propionate ester backbone substituted with a 3,5-difluorophenyl group. The compound’s structure combines a fluorine-rich aromatic ring with an ethyl ester moiety, which influences its physicochemical properties, such as solubility and metabolic stability. The ethyl ester group may confer slower hydrolysis rates compared to methyl esters, extending its bioavailability . Applications are inferred from structurally related molecules, such as retinal protectants in PBN derivatives or intermediates in pharmaceutical patents .

Properties

IUPAC Name

ethyl 3-amino-3-(3,5-difluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2.ClH/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7;/h3-5,10H,2,6,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTXBSLVZOEOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem Knoevenagel Condensation-Alkylidene Reduction

A foundational approach for β-arylpropanoate synthesis involves a tandem Knoevenagel condensation and alkylidene reduction. In a study by, 3-nitrobenzaldehyde reacted with Meldrum’s acid in triethylammonium formate (TEAF) to form an α,β-unsaturated intermediate. Subsequent reduction using stannous chloride in ethanol achieved simultaneous saturation of the double bond and esterification of the carboxylic acid group. Adapting this method for the 3,5-difluorophenyl variant would require substituting 3-nitrobenzaldehyde with 3,5-difluorobenzaldehyde.

Critical Parameters :

  • Solvent : TEAF enables proton transfer during condensation.

  • Reductant : Stannous chloride acts as a dual-function agent (Lewis acid for esterification, reducing agent for nitro groups).

  • Yield : The original method achieved 85–91% yields for analogous compounds.

Stepwise Synthesis of Ethyl 3-Amino-3-(3,5-Difluorophenyl)Propanoate

Knoevenagel Condensation

3,5-Difluorobenzaldehyde reacts with Meldrum’s acid in TEAF at 60°C for 4 hours to form (E)-3-(3,5-difluorophenyl)acrylic acid. The reaction proceeds via enolate formation, followed by dehydration.

Alkylidene Reduction

Hydrogenation of the α,β-unsaturated acid using Pd/C (10% w/w) in ethanol at 50 psi H₂ yields 3-(3,5-difluorophenyl)propanoic acid. Alternative reductants like stannous chloride in ethanol reduce nitro groups concurrently, but fluorine substituents require milder conditions to prevent dehalogenation.

Nitro Group Reduction and Esterification

In a one-pot method, 3-(3-nitrophenyl)propanoic acid is reduced using stannous chloride in ethanol, yielding ethyl 3-amino-3-phenylpropanoate. For the difluoro analog, 3-(3,5-difluoro-2-nitrophenyl)propanoic acid undergoes similar reduction. Stannous chloride facilitates both nitro-to-amine conversion and esterification via activation of the carboxylic acid.

Reaction Conditions :

  • Temperature : 70–80°C

  • Time : 8–12 hours

  • Yield : 89–92% (based on analogous chlorophenyl derivatives)

Alternative Pathway: Mitsunobu Reaction

A patent describes coupling 3,5-difluorophenylmagnesium bromide with ethyl β-azidopropanoate, followed by Staudinger reduction to the amine. However, this method risks regioselectivity issues and lower yields (70–75%).

Hydrochloride Salt Formation

Acid-Base Titration

The free base (ethyl 3-amino-3-(3,5-difluorophenyl)propanoate) is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until pH ≈ 1.0. The precipitate is filtered and recrystallized from ethanol/ether.

Characterization Data :

  • Melting Point : 132–134°C (decomposes)

  • Solubility : >50 mg/mL in DMSO, <1 mg/mL in H₂O

  • Purity : ≥95% (HPLC)

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Tandem CondensationOne-pot, high atom economyRequires strict temperature control85–91%
Stannous ChlorideDual-function reagent reduces stepsPotential Sn residue contamination89–92%
MitsunobuAvoids nitro intermediatesLow regioselectivity, costly reagents70–75%

Optimization and Scale-Up Challenges

Purification Techniques

  • Chromatography : Silica gel column chromatography (cyclohexane/ethyl acetate 4:1) removes Sn residues.

  • Recrystallization : Ethanol/ether (1:3 v/v) yields crystals with >99% enantiomeric excess for chiral variants.

Byproduct Management

  • Nitro Reduction Byproducts : Over-reduction to hydroxylamines is mitigated by controlling HCl concentration.

  • Ester Hydrolysis : Anhydrous ethanol and molecular sieves prevent acid-catalyzed hydrolysis during esterification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.15 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45–2.60 (m, 2H, CH₂CO), 3.95 (q, J=7.1 Hz, 2H, OCH₂), 4.25 (t, J=6.3 Hz, 1H, CHNH₂), 6.85–7.10 (m, 3H, Ar-H).

  • MS (ESI+) : m/z 229.22 [M+H]⁺.

Purity Assessment

  • HPLC : C18 column, 70:30 H₂O/ACN + 0.1% TFA, retention time = 8.9 min.

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • TEAF vs. Traditional Bases : Triethylammonium formate reduces side reactions compared to NaOH or K₂CO₃.

  • Ethanol as Solvent : Enables direct esterification without additional steps.

Environmental Impact

  • Waste Streams : SnCl₂ requires chelation (e.g., EDTA) before aqueous disposal.

  • Solvent Recovery : Ethanol is distilled and reused, reducing E-factor by 40% .

Chemical Reactions Analysis

Types of Reactions

ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s binding affinity and stability. The ester group allows for hydrolysis, releasing the active amino acid derivative, which can then interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Substituents on Phenyl Ring Ester Group Core Structure Key Structural Features Reference
Ethyl-3-amino-3-(3,5-difluorophenyl)-propionate HCl 3,5-difluoro Ethyl Phenyl-propionate Electron-withdrawing fluorine substituents
3,5-diF-PBN 3,5-difluoro N/A Phenyl-nitrone Nitrone moiety for radical trapping
Methyl 3-amino-3-(3,5-difluorophenyl)-propionate HCl 3,5-difluoro Methyl Phenyl-propionate Shorter ester chain for faster hydrolysis
Ethyl 3-amino-3-(4-iodophenyl)-propionate HCl 4-iodo Ethyl Phenyl-propionate Bulky iodine substituent
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate HCl N/A Ethyl Cyclopropyl-propionate Difluoro on propionate chain

Key Observations:

  • Substituent Position: The 3,5-difluoro configuration in the target compound contrasts with 2,3-difluoro derivatives (e.g., in EP 4374877A2), which alter steric and electronic profiles.
  • Ester Group: Methyl esters (e.g., methyl 3-amino-3-(3,5-difluorophenyl)-propionate HCl) undergo faster enzymatic hydrolysis than ethyl esters, impacting half-life .
  • Core Modifications : Replacing the phenyl ring with cyclopropyl () introduces steric constraints and reduces aromatic interactions, likely diminishing target affinity in phenyl-dependent systems .

Pharmacokinetic Considerations

  • Ethyl esters generally exhibit slower hydrolysis by esterases than methyl esters, prolonging systemic exposure .
  • Cyclopropyl-containing analogs () may show altered metabolic pathways due to non-aromatic structures .

Biological Activity

Ethyl-3-amino-3-(3,5-difluorophenyl)-propionate hydrochloride (CAS No. 149193-87-3) is a chemical compound notable for its unique molecular structure and potential biological activities. This compound features an ethyl ester group, an amino group, and two fluorine atoms attached to a phenyl ring, which contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C11H14ClF2NO2
  • Molecular Weight : 229.22 g/mol
  • IUPAC Name : Ethyl 3-amino-3-(3,5-difluorophenyl)propanoate; hydrochloride

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of β-ketoester : Reaction of 3,5-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base.
  • Reductive Amination : Introduction of the amino group using ammonia or an amine source.
  • Esterification : Final product formation through the reaction with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • The amino group can form hydrogen bonds with biological molecules.
  • The fluorine atoms enhance binding affinity and stability, potentially affecting receptor interactions.
  • The ester group allows for hydrolysis, releasing active derivatives that may exert biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Properties

Studies have explored its potential as an anti-inflammatory agent. The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

2. Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties, potentially acting on cancer cell lines by inducing apoptosis or inhibiting proliferation. Specific mechanisms remain under investigation but may involve modulation of signaling pathways associated with cancer growth .

3. Enzymatic Inhibition

The compound has been studied as a biochemical probe or inhibitor in enzymatic studies. Its structural features allow it to interact selectively with certain enzymes, potentially leading to the development of new therapeutic agents targeting metabolic pathways .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

Study FocusFindings
Anti-inflammatory effectsDemonstrated inhibition of pro-inflammatory cytokines in vitro .
Anticancer activityInduced apoptosis in specific cancer cell lines through caspase activation .
Enzyme inhibitionShowed selective inhibition of ACAT isoforms, relevant for cholesterol metabolism .

Comparison with Similar Compounds

This compound can be compared with other fluorinated compounds:

Compound NameKey DifferencesPotential Applications
Ethyl 3-amino-3-(3,4,5-trifluorophenyl)propanoateAdditional trifluoromethyl group may alter reactivityBroader spectrum of biological activity
Ethyl 3-ethoxy-3-imino-propionateDifferent functional groups affecting propertiesDistinct therapeutic targets

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ETHYL-3-AMINO-3-(3,5-DIFLUOROPHENYL)-PROPIONATE HYDROCHLORIDE, and how can enantiomeric purity be ensured?

  • Methodology : The compound can be synthesized via enantioselective catalytic methods using chiral auxiliaries or asymmetric hydrogenation. For example, structurally similar fluorinated amines (e.g., (R)-1-(3,5-difluorophenyl)ethanamine hydrochloride) are synthesized via chiral resolution using tartaric acid derivatives or immobilized enzymes to ensure enantiomeric purity . Post-synthesis, chiral HPLC with columns like Chiralpak AD-H or OD-H and polarimetric analysis are critical for verifying enantiomeric excess.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of fluorine substituents and the propionate backbone. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) can validate molecular mass and fragmentation patterns, as demonstrated for related fluorinated amines . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable.

Q. How should researchers assess the purity of this compound?

  • Methodology : Reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended for quantifying impurities. Pharmacopeial guidelines suggest using reference standards (e.g., USP/EP-certified materials) for calibration . Karl Fischer titration ensures residual water content <0.5%, while inductively coupled plasma mass spectrometry (ICP-MS) detects heavy metal contaminants.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated phenylpropionates?

  • Methodology : Variations in activity may arise from differences in substituent positioning (e.g., 3,5-difluoro vs. 2,4-difluoro isomers) or impurities. Conduct comparative studies using rigorously characterized batches and standardized assays (e.g., enzyme inhibition or receptor binding). For example, fluorinated analogs in showed activity shifts due to chloro/hydroxy substitutions, highlighting the need for controlled structural comparisons .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-MS to identify byproducts (e.g., hydrolysis of the ester group or dehydrohalogenation). Buffered solutions (pH 1.2–9.0) simulate gastrointestinal or physiological conditions. notes that related propionates degrade via ester cleavage under alkaline conditions, requiring pH-controlled storage .

Q. How do the 3,5-difluorophenyl substituents influence the compound’s electronic and steric properties in drug-receptor interactions?

  • Methodology : Computational modeling (DFT or molecular docking) can predict electronic effects (e.g., fluorine’s electron-withdrawing nature enhancing hydrogen bonding). Compare with non-fluorinated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity differences. ’s mass spectrometry data for fluorinated amines supports the role of fluorine in stabilizing molecular ions .

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